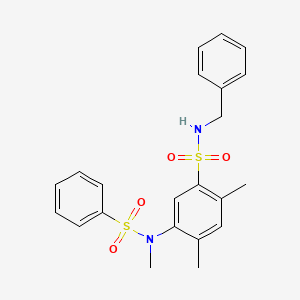

N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

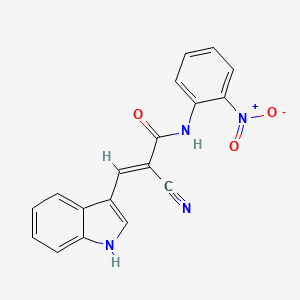

The compound is a complex organic molecule that contains an indoline structure. Indoline is a heterocyclic compound and is a part of many bioactive molecules . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indoline portion of the molecule would likely contribute to its aromaticity .Chemical Reactions Analysis

Indoline derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications

Treatment of Ischemic Stroke

Indoline derivatives, which include the compound , have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . These compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .

Antioxidant Properties

In antioxidant assays, all compounds, including the one , showed significant protective effects against H2O2-induced death of RAW 264.7 cells .

Neuroprotection

Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests potential neuroprotective effects.

Anti-inflammatory Effects

At certain concentrations, these compounds dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Treatment of Alzheimer’s Disease

Indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized and found to be potent inhibitors of acetylcholine esterase (AChE), a known target for Alzheimer’s disease treatment .

Cytotoxic Activity

Several indolin-2-one derivatives showed strong cytotoxicity against human cancer cell lines, including SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests potential applications in cancer therapy.

Biological Activity

2,3-Dihydroindoles (indolines) are important structural components presented in many natural products and biologically active compounds . These compounds have been identified as promising structures interacting with RCAR/ (PYR/PYL) receptor proteins .

Synthesis of Other Disubstituted 1-(indolin-5-yl)methanamines

The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Mechanism of Action

Target of Action

The compound, also known as N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide, is a derivative of indolin-2-one . Indolin-2-one derivatives have been found to interact with DNA and BSA , and have been designed as acetylcholine esterase (AChE) inhibitors . These targets play crucial roles in various biological processes, including gene expression, protein synthesis, and neurotransmission.

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to bind moderately to DNA . This interaction could potentially interfere with DNA replication and transcription, affecting the expression of certain genes. Additionally, the compound has been found to bind strongly to BSA , which could influence protein structure and function. As an AChE inhibitor , the compound prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration and prolonging its action.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. By inhibiting AChE, it impacts the cholinergic pathway, which plays a key role in memory and cognition . Its interaction with DNA and BSA could affect multiple pathways, depending on the specific genes and proteins involved .

Result of Action

The compound’s action results in molecular and cellular effects. Its inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function . Its interaction with DNA and BSA can affect gene expression and protein function, leading to various cellular effects . Some indolin-2-one derivatives have shown promising pharmaceutical activity against MCF-7 cancer cell lines .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S/c1-18-7-9-20(10-8-18)32(30,31)27(23(29)25-15-13-24(2)14-16-25)17-22(28)26-12-11-19-5-3-4-6-21(19)26/h3-10H,11-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFPPURTDROVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2851306.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide](/img/structure/B2851312.png)

![4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2851313.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2851316.png)

![[4-(benzyliminomethyl)phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2851318.png)

![N-(4-fluorophenyl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2851322.png)

![2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)

![Tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2851326.png)